Cas no 2584947-84-0 ((Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione)
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
- 2584947-84-0
- G66842
- SCHEMBL22918274
-
- Inchi: 1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5-
- InChI Key: WLWPHBIBSHNPAV-UITAMQMPSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1C/C=C(\F)/C(Br)(F)F
Computed Properties
- Exact Mass: 332.96123g/mol
- Monoisotopic Mass: 332.96123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.4Ų
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194556-1g |
(Z)-2-(4-Bromo-3,4,4-trifluoro-2-butenyl)isoindoline-1,3-dione |
2584947-84-0 | 95% | 1g |
$1375 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194556-1g |
(Z)-2-(4-Bromo-3,4,4-trifluoro-2-butenyl)isoindoline-1,3-dione |
2584947-84-0 | 95% | 1g |
$1375 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1194556-1g |
(Z)-2-(4-Bromo-3,4,4-trifluoro-2-butenyl)isoindoline-1,3-dione |
2584947-84-0 | 95% | 1g |
$1375 | 2025-02-24 |
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
Introduction to (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione (CAS No. 2584947-84-0)
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2584947-84-0, represents a fascinating molecular scaffold with potential applications in the development of novel therapeutic agents. The unique structural features of this molecule, including its 4-bromo-3,4,4-trifluorobut-2-enyl substituent and the rigid isoindoline core, make it a compelling candidate for further investigation in medicinal chemistry.
The significance of this compound lies in its ability to serve as a versatile building block for the synthesis of more complex molecules. The presence of both electrophilic and nucleophilic sites within its structure allows for diverse chemical modifications, enabling chemists to tailor its properties for specific biological targets. Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound, making it more feasible for large-scale applications in drug discovery programs.
In the realm of pharmaceutical research, the isoindoline scaffold has been extensively studied due to its structural similarity to natural products and its potential to interact with biological macromolecules. Compounds containing this motif have shown promise in various therapeutic areas, including oncology and anti-inflammatory treatments. The introduction of halogenated alkenes into the isoindoline framework adds an additional layer of reactivity, allowing for the exploration of novel chemical transformations that could lead to the discovery of next-generation pharmaceuticals.
The 4-bromo-3,4,4-trifluorobut-2-enyl group in (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is particularly noteworthy for its synthetic utility. The bromine atom provides a handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. Furthermore, the trifluoromethyl group introduces electronic and steric effects that can modulate the biological activity of derived compounds. These features make this compound an attractive starting point for designing molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the potential of halogenated alkenes in modulating enzyme activity and receptor binding. For instance, compounds containing trifluoromethyl groups have been shown to exhibit improved metabolic stability and bioavailability. The incorporation of such motifs into isoindoline derivatives could lead to the development of drugs that are more resistant to metabolic degradation and have longer half-lives in vivo. This has significant implications for therapeutic efficacy and patient compliance.
The synthesis of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the preparation of the 4-bromo-3,4,4-trifluorobut-2-enyl moiety through a series of functional group transformations and subsequent coupling with the isoindoline core via palladium-catalyzed reactions. Advances in catalytic systems and ligand design have made these transformations more efficient and scalable, paving the way for industrial applications.
The biological evaluation of this compound has begun to reveal its potential as a pharmacological tool. Initial studies have demonstrated interactions with various target proteins, suggesting applications in areas such as cancer therapy and immunomodulation. The rigid structure of the isoindoline core provides a stable platform for binding to biological targets, while the halogenated alkene substituent allows for fine-tuning of binding properties through structural modifications.
In conclusion, (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione (CAS No. 2584947-84-0) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.
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